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Compound of Interest

Compound Name: 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B3427578 Get Quote

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—for the structural elucidation of 3-Methyl-4-phenyl-1H-pyrazol-5-amine. Designed for researchers, scientists, and

professionals in drug development, this document synthesizes foundational principles with field-proven insights to create a self-validating

framework for chemical characterization.

Introduction: The Imperative of Structural Verification
In the fields of medicinal chemistry and materials science, pyrazole derivatives are recognized as privileged scaffolds due to their wide range of

biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific arrangement of substituents on the

pyrazole core dictates the molecule's pharmacological and physicochemical properties. Therefore, unambiguous structural confirmation is not

merely a procedural step but the bedrock of reliable and reproducible research.

3-Methyl-4-phenyl-1H-pyrazol-5-amine (C₁₀H₁₁N₃) is a versatile intermediate, presenting a unique combination of a heterocyclic core, an

aromatic substituent, and a primary amine. This guide details the application of orthogonal spectroscopic techniques—NMR, IR, and MS—to create

a comprehensive and self-validating characterization profile of this molecule. By understanding the causality behind the spectral features,

researchers can confidently confirm the identity, purity, and structure of their synthesized compounds.

Molecular Structure and Key Features
The structural integrity of a compound is the basis for its function. The key to interpreting its spectroscopic data lies in first understanding its

constituent parts.

Caption: Molecular structure of 3-Methyl-4-phenyl-1H-pyrazol-5-amine with atom numbering.

The molecule's key features for spectroscopic analysis are:

Aromatic Phenyl Ring (C7-C12): Will produce characteristic signals in the aromatic region of NMR spectra and specific C-H and C=C vibrations

in IR.

Pyrazole Heterocycle (N1, N2, C3, C4, C5): The electronic environment of this ring significantly influences the chemical shifts of adjacent

protons and carbons.

Amine Group (-NH₂): A primary amine that will show characteristic N-H stretches in the IR spectrum and a potentially broad, exchangeable

signal in ¹H NMR.

Methyl Group (-CH₃): An aliphatic group that will appear as a distinct singlet in the ¹H NMR spectrum.

N-H of the Pyrazole Ring: This proton's signal may be observable in ¹H NMR and will contribute to the N-H stretching region in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing definitive information about the carbon-hydrogen framework.

The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for a detailed mapping of the molecular connectivity.
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Experimental Protocol: NMR Analysis
A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Sample Preparation: Weigh 5-10 mg of the 3-Methyl-4-phenyl-1H-pyrazol-5-amine sample.[3]

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is

often preferred for compounds with exchangeable protons (-NH, -NH₂) as it slows the rate of exchange, making these protons more readily

observable.

Transfer: Transfer the solution to a 5 mm NMR tube.

Data Acquisition: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

¹H NMR: Acquire with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[3]

¹³C NMR: Acquire with a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[3]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale

to the residual solvent peak.

¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum provides a proton census of the molecule. The three key pieces of information are the chemical shift (location), integration

(number of protons), and multiplicity (neighboring protons).
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Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Causality and Expert
Insights

~11.0 - 12.5 Broad Singlet 1H N1-H

This pyrazole N-H proton is

acidic and its signal is often

broad. Its chemical shift can

be highly variable and

dependent on solvent and

concentration. Observation

is more likely in DMSO-d₆.

~7.20 - 7.50 Multiplet 5H Phenyl-H

The five protons on the

phenyl ring are in a complex

electronic environment,

leading to overlapping

signals that appear as a

multiplet. Their downfield

shift is due to the

deshielding effect of the

aromatic ring current.

~4.5 - 5.5 Broad Singlet 2H N3-H₂

The amine protons are

exchangeable, which

typically results in a broad

singlet. This signal will

disappear upon adding a

drop of D₂O to the NMR

tube, a key validation test

for -NH₂ or -OH groups.

~2.20 Singlet 3H C6-H₃ (Methyl)

This signal appears as a

sharp singlet because there

are no adjacent protons for

coupling. Its upfield position

is characteristic of aliphatic

protons on an sp³-hybridized

carbon.

¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum reveals the carbon backbone of the molecule.
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Chemical Shift (δ, ppm) Carbon Assignment Causality and Expert Insights

~150 - 155 C5-NH₂

This carbon is bonded to two nitrogen atoms (N1

and the amine N3), which are highly

electronegative. This strong deshielding effect

shifts its signal significantly downfield.

~145 - 150 C3-CH₃

This carbon is part of a C=N double bond within

the pyrazole ring, placing it in a downfield region

typical for sp²-hybridized carbons in heterocycles.

~135 - 140 Phenyl C-ipso

The quaternary carbon of the phenyl ring

attached to the pyrazole ring. Its chemical shift is

influenced by the heterocyclic substituent.

~128 - 130 Phenyl CH

The protonated carbons of the phenyl ring.

Typically, multiple signals appear in this narrow

range.

~105 - 110 C4-Phenyl

This carbon is shielded relative to the other

pyrazole ring carbons due to its position and the

electronic effects of the attached phenyl and

methyl groups.

~10 - 15 CH₃ (Methyl)

This aliphatic carbon signal appears in the far

upfield region, as expected for an sp³-hybridized

carbon.

graph "NMR_Workflow" {

rankdir=LR;

graph [bgcolor="#F1F3F4", splines=true];

node [style=filled, shape=box, fontname=Helvetica, margin="0.2,0.1"];

edge [fontname=Helvetica, fontsize=10];

// Nodes with specific colors

A [label="Sample Prep\n(5-10mg in 0.6mL DMSO-d6)", fillcolor="#FFFFFF", fontcolor="#202124"];

B [label="Data Acquisition\n(¹H & ¹³C NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="Data Processing\n(FT, Phasing, Calibration)", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="Spectral Analysis\n(Shift, Integration, Multiplicity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

E [label="Structural Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges

A -> B [color="#5F6368"];

B -> C [color="#5F6368"];

C -> D [color="#5F6368"];

D -> E [color="#5F6368"];

}

Caption: A generalized workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption

of infrared radiation, which excites molecular vibrations such as stretching and bending.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: IR Analysis
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry

KBr powder and pressed into a thin, transparent disk. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR)

accessory.

Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the clean ATR

crystal) is taken first and automatically subtracted.

IR Spectral Data Interpretation
The IR spectrum confirms the presence of the key functional groups predicted by the structure.

Wavenumber (cm⁻¹) Vibration Type Intensity
Functional Group
Assignment

Causality and Expert
Insights

3450 - 3200 N-H Stretch Medium-Strong, Broad
Amine (-NH₂) & Pyrazole

(N-H)

This region is characteristic

of N-H stretching vibrations.

The broadness is a direct

result of intermolecular

hydrogen bonding. Primary

amines often show two

distinct peaks (symmetric

and asymmetric stretching).

[4]

3100 - 3000 C-H Stretch (sp²) Medium Aromatic C-H

These absorptions just

above 3000 cm⁻¹ are a

reliable indicator of C-H

bonds on an aromatic ring.

2980 - 2850 C-H Stretch (sp³) Weak-Medium Methyl C-H

These absorptions just

below 3000 cm⁻¹ confirm

the presence of the aliphatic

methyl group.

~1620 N-H Bend Strong Amine (-NH₂)

The scissoring vibration of

the primary amine group

typically appears as a strong

band in this region.

1600 - 1450 C=C and C=N Stretch Medium-Strong Aromatic & Pyrazole Rings

This "fingerprint" region

contains multiple

overlapping bands from the

stretching vibrations within

the phenyl and pyrazole

rings, confirming the

presence of these

unsaturated systems.[5]

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular

weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.[6]

Experimental Protocol: MS Analysis
Sample Introduction: A dilute solution of the sample is injected into the mass spectrometer.
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Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules. In EI, high-energy electrons bombard the molecule,

causing it to lose an electron and form a positive molecular ion (M⁺•).

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight).

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

MS Data Interpretation
The molecular formula C₁₀H₁₁N₃ corresponds to a monoisotopic mass of 173.0953 Da.

Molecular Ion Peak (M⁺•): The most critical piece of information is the molecular ion peak. For this compound, it is expected at m/z = 173. This

peak confirms the molecular weight of the entire molecule.[7] The presence of an odd number of nitrogen atoms (3) correctly predicts an odd

nominal mass, consistent with the Nitrogen Rule.

Key Fragmentation Patterns: The excess energy from EI causes the molecular ion to break apart into smaller, characteristic fragment ions.

Analyzing these fragments helps piece together the molecular structure.

m/z Value Fragment Ion Loss from Molecular Ion Expert Insights

173 [C₁₀H₁₁N₃]⁺• -
Molecular Ion Peak (M⁺•). Confirms

the molecular weight.

158 [M - CH₃]⁺ Loss of a methyl radical

A common fragmentation pathway is

the loss of the methyl group,

resulting in a stable cation.

96 [M - C₆H₅]⁺ Loss of a phenyl radical

Cleavage of the bond between the

pyrazole and phenyl rings is a likely

event.

77 [C₆H₅]⁺ -

The phenyl cation is a very common

and stable fragment in the mass

spectra of aromatic compounds. Its

presence is strong evidence for a

phenyl substituent.

digraph "Fragmentation_Pathway" {

graph [bgcolor="#F1F3F4", splines=true, size="7.6,5!"];

node [style=filled, shape=box, fontname=Helvetica, margin="0.2,0.1"];

edge [fontname=Helvetica, fontsize=10];

// Nodes with specific colors

M [label="[C₁₀H₁₁N₃]⁺•\n(m/z = 173)\nMolecular Ion", fillcolor="#FFFFFF", fontcolor="#202124"];

F1 [label="[M - CH₃]⁺\n(m/z = 158)", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed];

F2 [label="[M - C₆H₅]⁺\n(m/z = 96)", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed];

F3 [label="[C₆H₅]⁺\n(m/z = 77)", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed];

// Edges

M -> F1 [label="- •CH₃", color="#EA4335"];

M -> F2 [label="- •C₆H₅", color="#4285F4"];

M -> F3 [label=" ", style=invis]; // Dummy edge for layout

}
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Caption: Plausible fragmentation pathways for 3-Methyl-4-phenyl-1H-pyrazol-5-amine in EI-MS.

Conclusion: A Triad of Corroborating Evidence
The structural elucidation of 3-Methyl-4-phenyl-1H-pyrazol-5-amine is a clear demonstration of the power of a multi-technique spectroscopic

approach.

Mass Spectrometry establishes the correct molecular weight (173 Da) and confirms the presence of key structural units like the phenyl group

through fragmentation analysis.

Infrared Spectroscopy provides unambiguous evidence for the essential functional groups: the N-H bonds of the amine and pyrazole, the

aromatic C-H, and the aliphatic C-H.

NMR Spectroscopy delivers the definitive blueprint of the molecule, mapping out the precise connectivity of the carbon-hydrogen framework and

confirming the relative positions of the methyl, phenyl, and amine substituents on the pyrazole core.

Each technique validates the conclusions drawn from the others, creating the self-consistent and trustworthy characterization profile required for

high-impact research in drug discovery and chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals,

empowering scientists and researchers to drive progress in science and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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